2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
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Overview
Description
2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorine atom, and an isoquinoline backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group or reduce other functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be removed under basic conditions, revealing an active site that can interact with enzymes or receptors. The fluorine atom and isoquinoline moiety contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- **2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]isobutyric acid
- **2-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycine
- **2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid
Uniqueness
Compared to similar compounds, 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid stands out due to the presence of the fluorine atom and the isoquinoline backboneThe Fmoc group also provides a convenient handle for further functionalization and modification .
Properties
Molecular Formula |
C25H20FNO4 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H20FNO4/c26-17-10-9-15-13-27(23(24(28)29)12-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23H,12-14H2,(H,28,29) |
InChI Key |
MJEXVBQCRYYZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=C1C=C(C=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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